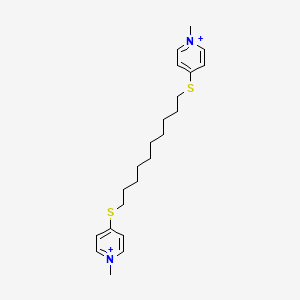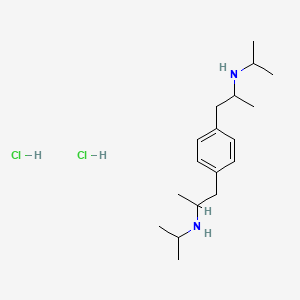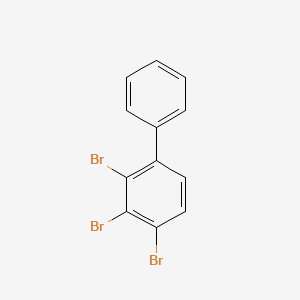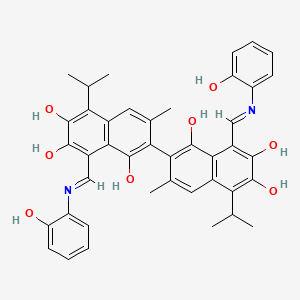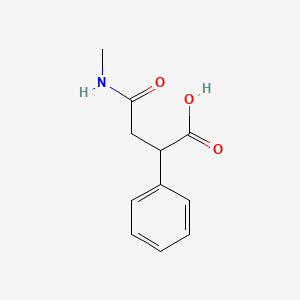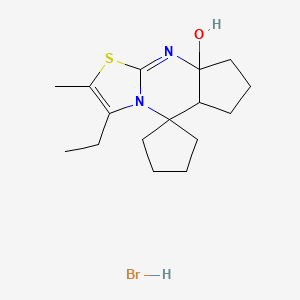
2,2'-Dithiobis(N-(3,5-diethylphenyl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(3,5-diethylphenyl)benzamide) is a complex organic compound with the molecular formula C34H36N2O2S2 This compound is characterized by the presence of two benzamide groups linked by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(3,5-diethylphenyl)benzamide) typically involves the reaction of 3,5-diethylphenylamine with benzoyl chloride to form N-(3,5-diethylphenyl)benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2,2’-Dithiobis(N-(3,5-diethylphenyl)benzamide).
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(3,5-diethylphenyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in an appropriate solvent.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,2’-Dithiobis(N-(3,5-diethylphenyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving disulfide bond formation and reduction in proteins.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(3,5-diethylphenyl)benzamide) involves the formation and cleavage of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are crucial in redox biology and protein folding.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of diethyl groups.
2,2’-Dithiobis(N-phenylbenzamide): Similar structure but without the ethyl groups.
Uniqueness
2,2’-Dithiobis(N-(3,5-diethylphenyl)benzamide) is unique due to the presence of diethyl groups on the phenyl rings, which can influence its chemical reactivity and physical properties. This structural variation can lead to different applications and functionalities compared to its analogs.
Properties
CAS No. |
98051-78-6 |
|---|---|
Molecular Formula |
C34H36N2O2S2 |
Molecular Weight |
568.8 g/mol |
IUPAC Name |
N-(3,5-diethylphenyl)-2-[[2-[(3,5-diethylphenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H36N2O2S2/c1-5-23-17-24(6-2)20-27(19-23)35-33(37)29-13-9-11-15-31(29)39-40-32-16-12-10-14-30(32)34(38)36-28-21-25(7-3)18-26(8-4)22-28/h9-22H,5-8H2,1-4H3,(H,35,37)(H,36,38) |
InChI Key |
ISDQUYUDYDGQMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC(=CC(=C4)CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




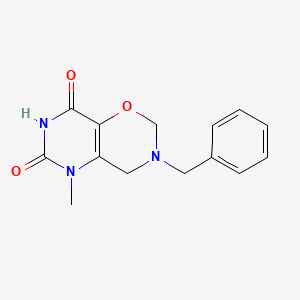

![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)
